molecular formula C19H38O2 B1604773 Methyl isostearate CAS No. 5129-61-3

Methyl isostearate

Cat. No.: B1604773
CAS No.: 5129-61-3
M. Wt: 298.5 g/mol
InChI Key: KDQIFKKWPMBNOH-UHFFFAOYSA-N
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Description

Methyl isostearate, also known as methyl 16-methylheptadecanoate, is an ester derived from isostearic acid. It is a branched-chain fatty acid ester with the molecular formula C19H38O2. This compound is commonly used in the cosmetics industry due to its emollient properties, which help to soften and smooth the skin .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl isostearate are not well-studied. It is known that fatty acid methyl esters like this compound can participate in various biochemical reactions. They can serve as substrates for enzymes such as lipases and esterases, which can hydrolyze them into their constituent fatty acids and alcohols .

Cellular Effects

The cellular effects of this compound are not well-documented. Fatty acid methyl esters can influence cell function in various ways. They can alter cell membrane fluidity and permeability, affect cell signaling pathways, and influence gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that fatty acid methyl esters can interact with various biomolecules. They can bind to proteins, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that fatty acid methyl esters can undergo degradation over time, which can affect their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of fatty acid methyl esters can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. As a fatty acid methyl ester, it could potentially be metabolized via pathways involving enzymes such as lipases and esterases .

Transport and Distribution

Fatty acid methyl esters can interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Fatty acid methyl esters can be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isostearate is synthesized through the esterification of isostearic acid with methanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Isostearic Acid+MethanolMethyl Isostearate+Water\text{Isostearic Acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Isostearic Acid+Methanol→Methyl Isostearate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the distillation of crude isostearic acid, followed by esterification with methanol. The crude isostearic acid is obtained as a byproduct during the processing of unsaturated C18 fatty acids to produce dimer and trimer acids. The crude acid is then purified through distillation, solvent separation, hydrogenation, and bleaching to achieve the desired purity and properties .

Chemical Reactions Analysis

Types of Reactions: Methyl isostearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Alkaline conditions using sodium hydroxide or acidic conditions using hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Methyl isostearate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Methyl isostearate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its straight-chain counterparts. This branching results in lower melting points and different solubility characteristics, making it particularly useful in formulations requiring specific textural and stability properties .

Properties

IUPAC Name

methyl 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21-3/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQIFKKWPMBNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027738
Record name Methyl 16-methylheptadecanoate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-61-3, 68517-10-2
Record name Methyl 16-methylheptadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 16-methylheptadecanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, methyl ester
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Record name Methyl 16-methylheptadecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl isostearate
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Record name METHYL 16-METHYLHEPTADECANOATE
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Synthesis routes and methods

Procedure details

About 780 grams of isostearic acid (acid number=194.4), 1 gram of p-toluenesulfonic acid were charged to a flask equipped with a heating mantle, stirrer, sub-surface inlet tube with a nitrogen purge and a condenser. The contents of the flask were heated under nitrogen flow to 117° C. About 400 grams of methanol were then added via the sub-surface inlet tube over 3.5 hours (acid number=9.6), 200 grams of additional methanol were added and the reaction continued for another 1.5 hours to obtain a final acid number of 0.6.
Quantity
780 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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